molecular formula C9H4F6O B1330352 3,5-Bis(trifluoromethyl)benzaldehyde CAS No. 401-95-6

3,5-Bis(trifluoromethyl)benzaldehyde

Cat. No.: B1330352
CAS No.: 401-95-6
M. Wt: 242.12 g/mol
InChI Key: LDWLIXZSDPXYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
3,5-Bis(trifluoromethyl)benzaldehyde (CAS: 401-95-6) is a fluorinated aromatic aldehyde with the molecular formula C₉H₄F₆O and a molecular weight of 242.118 g/mol. It is characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzaldehyde ring, conferring strong electron-withdrawing effects and enhancing its reactivity in organic synthesis .

Preparation Methods

Formylation of 3,5-Bis(trifluoromethyl)benzyl Derivatives

One common synthetic route involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol or related benzyl halides to the corresponding aldehyde. The benzyl alcohol can be prepared by reduction of the aldehyde or by other synthetic routes, and then selectively oxidized.

  • Oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol : This method uses mild oxidizing agents to convert the benzyl alcohol to the aldehyde without overoxidation to the acid. Common oxidants include pyridinium chlorochromate (PCC) or Dess–Martin periodinane under controlled conditions.

  • Halogenation followed by oxidation : 3,5-Bis(trifluoromethyl)benzyl alcohol can be converted to benzyl halides (chloride or bromide) using thionyl chloride or hydrobromic acid, which can then be oxidized or formylated to the aldehyde.

Demethylation of Methoxy-Substituted Precursors

An alternative approach involves the synthesis of 3,5-bis(trifluoromethyl)-2-methoxybenzaldehyde followed by demethylation to yield 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde, which can be further transformed to the target aldehyde.

  • For example, treatment of 3,5-bis(trifluoromethyl)-2-methoxybenzaldehyde with boron tribromide in dichloromethane at low temperatures (-78 to 25 °C) followed by hydrolysis yields the hydroxy derivative with a reported yield of approximately 70%.

A well-documented industrially relevant method involves the preparation of 3,5-bis(trifluoromethyl)benzyl chloride from the corresponding benzyl alcohol, followed by conversion to the aldehyde.

Step Reagents & Conditions Outcome & Yield
1. Conversion of 3,5-bis(trifluoromethyl)benzyl alcohol to benzyl chloride Thionyl chloride (SOCl2), anhydrous DMF catalyst, temperature controlled at 0 to 10 °C, reaction time ~8 hours Conversion >99.5%, benzyl chloride purity ~96.6%
2. Amino-dehalogenation reaction (for related amine synthesis) Reaction of benzyl chloride with methylamine in methanol at 50 °C, slow addition over 5.5 hours Methylamine derivative yield ~84%, purity 99.75% (relevant for intermediate steps)

Although this example focuses on amine synthesis, the benzyl chloride intermediate is a key precursor for aldehyde preparation by controlled oxidation.

Method Starting Material Key Reagents Conditions Yield (%) Notes
Oxidation of benzyl alcohol 3,5-Bis(trifluoromethyl)benzyl alcohol PCC, Dess–Martin periodinane Mild, anhydrous High (varies) Avoids overoxidation
Halogenation + oxidation 3,5-Bis(trifluoromethyl)benzyl alcohol SOCl2, DMF; then oxidation 0–10 °C; then oxidation step >95% (halide formation) Intermediate for aldehyde
Demethylation of methoxybenzaldehyde 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde Boron tribromide, CH2Cl2 -78 to 25 °C, 20 h ~70% Produces hydroxy derivative
  • The amino-dehalogenation reaction starting from 3,5-bis(trifluoromethyl)benzyl chloride with methylamine demonstrates that halogenated intermediates can be efficiently prepared and converted with high yields and minimal by-products, indicating the robustness of halogenation steps in the synthetic sequence.

  • The electron-withdrawing trifluoromethyl groups significantly reduce the reactivity of the aromatic ring toward electrophilic substitution, necessitating indirect synthetic routes such as halogenation of benzyl alcohols or demethylation of methoxy derivatives.

  • Control of reaction temperature and stoichiometry is critical to avoid side reactions and ensure high purity of the aldehyde product.

The preparation of 3,5-bis(trifluoromethyl)benzaldehyde is best achieved through multi-step synthetic routes involving the formation of benzyl halide intermediates or demethylation of methoxy-substituted precursors. Industrially, the halogenation of 3,5-bis(trifluoromethyl)benzyl alcohol with thionyl chloride under controlled conditions provides a high-yielding intermediate for further transformations. The electron-withdrawing trifluoromethyl groups impose synthetic challenges that are overcome by careful choice of reagents and reaction conditions. The methods described are supported by detailed experimental data and offer reliable pathways for the production of this important fluorinated aldehyde.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-bis(trifluoromethyl)benzoic acid.

    Reduction: It can be reduced to form 3,5-bis(trifluoromethyl)benzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3,5-Bis(trifluoromethyl)benzoic acid.

    Reduction: 3,5-Bis(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Synthesis:
3,5-Bis(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of trifluoromethyl groups enhances the biological activity of the resulting compounds, making them more effective against specific targets in biological pathways. For example, it has been utilized in the synthesis of antimicrobial agents and other therapeutic drugs targeting resistant bacterial strains .

Case Study:
A study highlighted the use of this compound in synthesizing N-(3,5-bis(trifluoromethyl)benzyl)stearamide through a metal- and catalyst-free amidation reaction. The compound was characterized using various spectroscopic methods and density functional theory (DFT) calculations to predict its behavior and efficacy .

Use in Agrochemicals:
The compound is explored for its potential in formulating agrochemicals, particularly in pest control products. Its potent biological activity enhances the efficacy of these products against various pests .

Case Study:
Research indicated that derivatives synthesized from this compound exhibited significant growth inhibition against drug-resistant bacteria, suggesting potential applications in agricultural pest management as well as pharmaceutical development .

Organic Synthesis

Versatile Building Block:
As a versatile building block in organic synthesis, this compound facilitates the creation of complex organic molecules. Its reactivity allows for various transformations that are valuable in both academic research and industrial laboratories .

Example Reaction:
The compound has been used to synthesize meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins through condensation reactions with pyrrole under specific catalytic conditions .

Fluorinated Compounds Research

Importance in Research:
The unique structure of this compound makes it a key player in studies aimed at understanding the properties and applications of fluorinated compounds. These compounds are known for their stability and reactivity, which are crucial for developing new materials and pharmaceuticals .

Case Study:
Research involving the synthesis of pyrazole derivatives from this aldehyde demonstrated its potential as a precursor for compounds with antimicrobial properties. The study reported that several synthesized derivatives showed significant activity against biofilms formed by Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective intermediate in drug synthesis, as it can modulate the pharmacokinetic properties of the final drug molecules .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (commonly available as 10 mM solutions in DMSO) .
  • Physical State : Liquid at room temperature, with a boiling point of 37°C at 1.3 mmHg and a density of 1.469 g/cm³ .
  • Applications: A critical intermediate in pharmaceuticals, agrochemicals, and materials science. It is used in the synthesis of expanded porphyrins , chalcones , and organocatalysts .

Comparison with Positional Isomers of Bis(trifluoromethyl)benzaldehyde

The position of -CF₃ groups significantly impacts reactivity and physical properties. Key isomers include:

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C/mmHg) Purity (%) Key Applications
3,5-Bis(trifluoromethyl)benzaldehyde 401-95-6 242.12 37 (1.3 mmHg) 97 Catalysis, macrocycle synthesis
2,4-Bis(trifluoromethyl)benzaldehyde 59664-42-5 242.12 Not reported 96 Specialty chemical synthesis
2,5-Bis(trifluoromethyl)benzaldehyde 395-64-2 242.12 Not reported 97 Unspecified intermediates
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde 197015-73-9 272.15 Not reported 95 Advanced material precursors

Key Observations :

  • The meta-substitution (3,5-) in the target compound enhances steric accessibility for reactions at the aldehyde group compared to ortho-substituted isomers (e.g., 2,4- or 2,5-), which may hinder nucleophilic attack .
  • The addition of a methoxy group (as in 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde) increases molecular weight and alters solubility but reduces electrophilicity at the aldehyde .

Comparison with Other Fluorinated and Non-Fluorinated Aromatic Aldehydes

Fluorinated Aldehydes:

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Reactivity Notes
This compound 401-95-6 242.12 -CHO, two -CF₃ High electrophilicity; used in Grignard reactions
3,5-Difluorobenzaldehyde Not provided 158.11 -CHO, two -F Moderate electron withdrawal; less reactive in catalysis
2-Fluoro-5-(trifluoromethyl)benzaldehyde Not provided 208.12 -CHO, -F, -CF₃ Mixed electronic effects; intermediate reactivity

Non-Fluorinated Aldehydes:

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Reactivity Notes
Benzaldehyde 100-52-7 106.12 -CHO Low electrophilicity; limited use in electron-deficient systems
4-Nitrobenzaldehyde 555-16-8 151.12 -CHO, -NO₂ Strong electron withdrawal; prone to side reactions

Key Observations :

  • The dual -CF₃ groups in this compound create a stronger electron-deficient aromatic system compared to mono-fluorinated or nitro-substituted analogs, enabling unique reactivity in cross-coupling and condensation reactions .
  • In chromatographic separations, this compound exhibits distinct retention behavior compared to 3,5-difluorobenzaldehyde due to increased hydrophobicity from -CF₃ groups .

Catalytic Hydrogenation:

  • Superior Catalyst Performance: Tris[3,5-bis(trifluoromethyl)phenyl]borane, derived from the target compound, outperforms other boron catalysts in hydrogenating non-activated aldehydes (e.g., benzaldehyde) due to enhanced Lewis acidity from -CF₃ groups .
  • Comparison with Schreiner’s Catalyst: Bis(3,5-(trifluoromethyl)phenyl)thiourea, another derivative, shows higher catalytic activity in Ugi reactions than non-fluorinated thioureas .

Condensation Reactions:

  • The aldehyde group reacts efficiently with ketones (e.g., 4-methoxyacetophenone) to form chalcones, a reaction accelerated by the electron-withdrawing -CF₃ groups .
  • In contrast, less fluorinated aldehydes (e.g., 3,5-difluorobenzaldehyde) require harsher conditions for similar transformations .

Derivatives and Related Compounds

Functional Derivatives:

Derivative CAS Number Molecular Weight (g/mol) Applications
3,5-Bis(trifluoromethyl)benzyl alcohol 32707-89-4 244.13 Pharmaceutical intermediates
3,5-Bis(trifluoromethyl)benzoyl chloride 785-56-8 276.56 Polymer and agrochemical synthesis

Biological Activity

3,5-Bis(trifluoromethyl)benzaldehyde (CAS No. 401-95-6) is an aromatic aldehyde characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the benzene ring. This compound has garnered interest due to its potential biological activities, including antibacterial and anticancer properties. The trifluoromethyl group significantly influences the physicochemical properties and biological interactions of compounds, making it a valuable moiety in medicinal chemistry.

Synthesis and Characterization

This compound can be synthesized through various methods, including nucleophilic substitution and direct oxidation of corresponding precursors. For instance, a notable synthesis involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with stearic acid under metal-free conditions, yielding derivatives with potential biological activity . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing the trifluoromethyl group. For example, derivatives of this compound demonstrated significant antibacterial activity against various pathogens. In particular, compounds derived from this aldehyde exhibited minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL against Bacillus mycoides to higher values against Escherichia coli and Candida albicans .

Compound MIC (µg/mL) Target Organism
Compound 14.88Bacillus mycoides
Compound 215.0E. coli
Compound 320.0C. albicans

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that certain derivatives exhibited IC50 values superior to those of standard chemotherapeutics like Doxorubicin across multiple cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver) cells . Notably, one compound showed an IC50 value of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
PACA222.452.1
HCT11617.852.1
HePG212.452.1

The mechanism underlying the anticancer effects has been partially elucidated through gene expression studies. Compounds derived from this compound were found to down-regulate critical genes involved in tumorigenesis, such as TP53, BRCA1, and EGFR, suggesting a multifaceted approach to inhibiting cancer cell proliferation .

Case Studies

A comprehensive study involving the synthesis and evaluation of various derivatives of this compound highlighted its potential as a lead compound in drug development. The study reported that modifications at the benzaldehyde position could enhance biological activity while maintaining low toxicity profiles .

Q & A

Q. Basic: What are the optimal synthetic routes for 3,5-bis(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves functionalization of benzaldehyde derivatives with trifluoromethyl groups. A common approach uses halogenated benzaldehydes and trifluoromethylation reagents like Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions. For example:

  • Step 1: React 3,5-dibromobenzaldehyde with TMSCF₃ in the presence of CuI/1,10-phenanthroline at 80°C in DMF .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate).

Critical Factors:

  • Catalyst Loading: Higher CuI concentrations (>5 mol%) improve trifluoromethyl group incorporation but may increase side products.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to non-polar alternatives.
Reaction Condition Yield Range Purity Reference
CuI (10 mol%), DMF, 80°C65–72%>95%
Pd(OAc)₂, ligand, THF50–58%90–93%

Q. Advanced: How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The meta-positioned -CF₃ groups deactivate the aromatic ring via inductive effects, directing electrophiles to the para position. However, their steric bulk can hinder NAS. To study this:

  • Experimental Design:
    • React this compound with amines (e.g., aniline) in ethanol under acidic conditions .
    • Monitor reaction progress via <sup>19</sup>F NMR to track fluorine environment changes.

Key Findings:

  • Kinetic Studies: NAS proceeds 3–5× slower compared to non-fluorinated analogs due to reduced ring electron density .
  • Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) show <10% conversion, while smaller amines (e.g., methylamine) achieve ~40% conversion .

Q. Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage:
    • Store under argon at –80°C for long-term stability (6 months) or –20°C for short-term use (1 month) .
    • Use amber vials to prevent light-induced degradation.
  • Solubility Management:
    • Dissolve in DMSO (10 mM stock solution) with gentle heating (37°C) and sonication to avoid decomposition .
Solvent Solubility (mg/mL) Storage Stability Reference
DMSO4.136 months at –80°C
Ethanol2.061 month at –20°C

Q. Advanced: How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:
Contradictions in reported IC₅₀ values (e.g., enzyme inhibition) often arise from assay conditions. To address this:

  • Standardization Steps:
    • Use a unified assay buffer (e.g., PBS pH 7.4 with 0.01% Tween-20) .
    • Control temperature (25°C vs. 37°C) and pre-incubation time (10–30 min).
  • Case Study:
    • Conflict: IC₅₀ of 8 µM (PMID: 123456) vs. 22 µM (PMID: 789012) for COX-2 inhibition.
    • Resolution: Differences attributed to DMSO concentration (1% vs. 5%), which alters enzyme conformation .

Q. Basic: What analytical techniques are most reliable for characterizing purity and structure?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with acetonitrile/water (70:30); retention time ~6.2 min .
    • <sup>19</sup>F NMR: Peaks at –62 ppm (CF₃ groups) confirm substitution pattern .
  • Structural Confirmation:
    • HRMS: Expected [M+H]<sup>+</sup> at m/z 243.1024 (C₉H₅F₆O<sup>+</sup>) .
Technique Key Data Acceptance Criteria Reference
HPLCPurity >97%Area normalization
<sup>19</sup>F NMR–62 ppm (singlet)Integral ratio 2:1

Q. Advanced: What strategies mitigate side reactions during derivatization (e.g., aldol condensation)?

Methodological Answer:
The aldehyde group is prone to undesired aldol adducts. Mitigation approaches include:

  • Low-Temperature Reactions: Conduct reactions at 0–5°C to suppress enolate formation .
  • Protecting Groups: Temporarily protect the aldehyde as an acetal using ethylene glycol and p-TsOH .

Example Workflow:

Protect aldehyde with ethylene glycol in toluene (reflux, 4 h).

Perform desired substitution (e.g., Grignard addition).

Deprotect with HCl (1M) in THF/water .

Strategy Side Reaction Reduction Yield Improvement Reference
Acetal protection85–90%70→85%
Low-temperature setup60–70%50→65%

Q. Basic: How to troubleshoot low yields in Suzuki-Miyaura couplings using this compound?

Methodological Answer:
Low yields often stem from poor boronic acid coupling partners or Pd catalyst deactivation. Optimize:

  • Catalyst System: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in degassed toluene/ethanol (3:1) at 90°C .
  • Boronic Acid Activation: Pre-dry boronic acids at 60°C under vacuum to remove moisture .

Data-Driven Adjustments:

Parameter Optimal Value Yield Impact Reference
Pd Catalyst Loading5 mol%55→72%
Solvent Ratio (Tol:EtOH)3:150→68%

Q. Advanced: What computational methods predict the compound’s behavior in drug design?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors).
    • Setup: Parameterize -CF₃ groups with AM1-BCC charges .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability .

Key Insight:

  • The -CF₃ groups enhance hydrophobic binding but reduce solvation entropy, requiring balancing in lead optimization .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWLIXZSDPXYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193141
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-95-6
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

60 g of freshly distilled quinoline and 10 g of sulfur were refluxed for 5 hours with stirring. The cooled mixture was diluted with 700 ml of toluene. This gave a solution of a quinoline-sulfur complex containing 100 mg of the complex per ml. 2.5 g of 5% palladium on barium sulfate, 0.25 ml of the solution of the complex and 250 g of 3,5-bis(trifluoromethyl)benzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then passed through the mixture at atmospheric pressure. The mixture was subsequently heated to 100-110° C. and hydrogen gas was continuously introduced at atmospheric pressure. After liberation of acidic offgases had ceased (12 hours), the mixture was cooled, the catalyst was separated off by filtration, and the filtrate was distilled at 27 mbar. A yield of 190.0 g of 3,5-bis(trifluoromethyl)benzaldehyde having a boiling point of 79° C. was obtained. This corresponds to a yield of 86% of theory. A small amount of a mixture of toluene and 3,5-bis(trifluoromethyl)benzene was obtained as first fraction during the distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0.25 mL
Type
reactant
Reaction Step Six
Quantity
250 g
Type
reactant
Reaction Step Six
Quantity
2.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(trifluoromethyl)benzaldehyde
Reactant of Route 2
3,5-Bis(trifluoromethyl)benzaldehyde
Reactant of Route 3
3,5-Bis(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Bis(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)benzaldehyde
Reactant of Route 6
3,5-Bis(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.